2-(2-Methyl-4-phenylquinolin-3-yl)acetic acid hydrochloride

Melting point Crystallinity Thermal analysis

Researchers synthesizing COX-2 inhibitor chalcone analogs require precise 2-methyl-4-phenyl substitution to ensure target engagement, as isomers with identical composition but altered substitution yield divergent bioactivity. - Essential carboxylic acid precursor to the 1-(2-methyl-4-phenylquinolin-3-yl)ethanone intermediate used in synthesizing lead compounds with COX-2 IC₅₀ values of 0.21-0.29 µmol/L. - Supplied at 98% purity, reducing total impurity burden by 60% versus the 95% industry standard, ensuring cleaner analytical baselines for bioassay validation. - Displays a computed LogP of ~4.64, representing a >2000-fold lipophilicity increase over the unsubstituted scaffold, critical for SAR studies on membrane permeability.

Molecular Formula C18H16ClNO2
Molecular Weight 313.8 g/mol
CAS No. 17401-15-9
Cat. No. B095288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methyl-4-phenylquinolin-3-yl)acetic acid hydrochloride
CAS17401-15-9
Molecular FormulaC18H16ClNO2
Molecular Weight313.8 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=C1CC(=O)O)C3=CC=CC=C3.Cl
InChIInChI=1S/C18H15NO2.ClH/c1-12-15(11-17(20)21)18(13-7-3-2-4-8-13)14-9-5-6-10-16(14)19-12;/h2-10H,11H2,1H3,(H,20,21);1H
InChIKeyFSRDDXOKSKFDFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methyl-4-phenylquinolin-3-yl)acetic acid hydrochloride: Baseline Characterization


2-(2-Methyl-4-phenylquinolin-3-yl)acetic acid hydrochloride (CAS 17401-15-9; molecular formula C₁₈H₁₆ClNO₂; MW 313.78 g/mol) is a quinoline-3-acetic acid derivative supplied as the hydrochloride salt, representing a specialized heterocyclic building block within the broader quinolineacetic acid class . The compound features a 2-methyl-4-phenyl substitution pattern on the quinoline core with an acetic acid moiety at the 3-position, distinguishing it from simpler quinolineacetic acid analogs that lack this specific substitution architecture [1]. Commercially, the compound is available at purity specifications ranging from 95% to 98% from multiple suppliers, including Enamine LLC (Catalog EN300-08538), with batch-specific QC documentation (NMR, HPLC, GC) available upon request .

Workflow: Medicinal chemistry synthesis, polymer science formulation, or analytical reference standard development.
Suitable as a specialized quinoline building block for scaffold derivatization.
Selection context: Hydrochloride salt form supports thermal processing and low-viscosity epoxy matrix incorporation.
Verify salt form consistency for synthetic or formulation reproducibility.
Structure-activity context: Distinct 2-methyl-4-phenyl substitution pattern on quinoline core; not interchangeable with regioisomeric or simpler quinoline-3-acetic acid analogs.
Confirm CAS-specific procurement to maintain experimental reproducibility.

Why Generic Substitution Fails: Role of 4-Phenyl and 2-Methyl Substituents


Quinoline-3-acetic acid derivatives cannot be generically interchanged because small structural variations — particularly at the 2- and 4-positions — produce substantial differences in physicochemical properties that directly impact experimental reproducibility and application performance . The 4-phenyl substituent on the target compound increases molecular weight to ~314 g/mol and elevates computed LogP to approximately 4.64, compared to ~188 g/mol and LogP ~1.30 for the unsubstituted 2-(quinolin-3-yl)acetic acid, reflecting dramatically altered lipophilicity and partitioning behavior [1]. Even among close analogs, substitution pattern shifts matter: the isomeric 2-(4-methyl-2-phenylquinolin-3-yl)acetic acid hydrochloride (CAS 1170229-53-4, MW 313.78) shares identical elemental composition but differs in the positional arrangement of methyl and phenyl groups, yielding a distinct computed pKa of ~4.91 versus ~2.14 for the target compound [2]. These differences mean that procurement of the wrong analog can compromise synthetic yields, alter biological target engagement, or degrade material performance in industrial formulations — making precise CAS-number-level specification essential.

Target Compound 2-(2-Methyl-4-phenylquinolin-3-yl)acetic acid HCl
CAS 17401-15-9
Unsubstituted Analog 2-(Quinolin-3-yl)acetic acid
CAS Substitution Risk
Risk 1: The 4-phenyl substituent increases lipophilicity >2000-fold (LogP ~4.64 vs. ~1.30), which may substantially shift membrane permeability and non-specific binding profiles. Extrapolation from unsubstituted analog data is not supported.
Target Compound 2-Methyl-4-phenyl isomer
pKa ~2.14
Positional Isomer 4-Methyl-2-phenyl isomer
CAS 1170229-53-4
Risk 2: Positional isomerism with identical molecular formula may produce a ~2.8-unit pKa shift, which could fundamentally alter ionization state at physiological pH and compromise molecular recognition. CAS-level specification is essential.
Target Compound 4-Phenyl-substituted (HCl salt)
Melting Point ~140°C
Dialkyl Analog 2,4-Dimethyl-substituted
CAS 943825-15-8
Risk 3: A ~100°C melting point depression relative to the dimethyl analog may alter thermal processing windows and crystallization behavior. Formulation transferability may require experimental validation.

Quantitative Evidence Guide: Comparator Data and Cross-Study Analysis


Melting Point Differentiation: Target vs. Dimethyl Analog

The hydrochloride salt of 2-(2-methyl-4-phenylquinolin-3-yl)acetic acid exhibits a melting point of approximately 140°C , which is substantially lower than the 237–238°C melting point reported for the structurally related but 4-methyl-substituted analog 2-(2,4-dimethylquinolin-3-yl)acetic acid hydrochloride (CAS 943825-15-8) [1]. This ~97–98°C depression in melting point is attributed to the 4-phenyl substituent disrupting crystal lattice packing relative to the 4-methyl analog. Such a marked thermal difference has practical consequences: the target compound can be melt-processed or formulated at temperatures where the dimethyl analog remains fully crystalline, enabling solvent-free processing workflows inaccessible to the higher-melting comparator.

Melting Point Differentiation
Cross-study comparable
Target: ~140°C vs. Dimethyl analog: 237–238°C. Δ ~97–98°C lower.
Supports thermal processing and solvent-free workflow context.
Processing window differs significantly; review for melt-formulation fit.
Melting point Crystallinity Thermal analysis Formulation processing

Purity Specification: 98% Grade vs. 95% Industry Baseline

The target compound is commercially available in a 98% purity grade from Leyan (Product No. 1770147) , exceeding the 95% minimum purity specification that is standard across most quinolineacetic acid hydrochloride suppliers, including Enamine LLC (Catalog EN300-08538) for this same compound [1] and CymitQuimica for the 2,4-dimethyl analog . The availability of a 98% grade with batch-specific QC documentation (NMR, HPLC, GC) provides procurement flexibility: researchers requiring higher initial purity to minimize purification steps or reduce impurity-related artifacts in sensitive assays can specify the 98% grade, while cost-sensitive bulk applications can utilize the 95% grade with full analytical traceability.

Purity Specification
Cross-study comparable
98% (Leyan) vs. 95% industry baseline. ~60% reduction in total impurity burden.
Supports procurement selection based on assay interference tolerance.
Verify batch-specific QC documentation for critical bioanalytical method development.
Purity specification Quality control Chemical procurement Analytical chemistry

Physicochemical Properties: Target vs. Unsubstituted Quinoline Acetic Acid

The target compound (as free acid, MW 277.32 g/mol) carries a 4-phenyl substituent that dramatically shifts key computed physicochemical properties relative to the unsubstituted 2-(quinolin-3-yl)acetic acid (MW 187.19 g/mol). The predicted pKa of the target compound (free acid form) is approximately 2.14 , compared to a measured pKa of ~3.18 for 2-(quinolin-3-yl)acetic acid , indicating enhanced acidity of the carboxylic acid group attributable to the electron-withdrawing or conjugative influence of the 4-phenyl substituent. The computed LogP increases from approximately 1.30 (unsubstituted) to approximately 4.64 (target compound free acid) , reflecting a >3-order-of-magnitude increase in octanol-water partition coefficient. The topological polar surface area (TPSA) of the target is 50.19 Ų , compared to 50.2 Ų for the 2,4-dimethyl analog [1], indicating maintained hydrogen-bonding capacity despite the large increase in hydrophobicity. These differences mean that the target compound will exhibit substantially different membrane permeability, protein binding, and chromatographic retention behavior compared to simpler quinolineacetic acid analogs.

Physicochemical Properties
Cross-study comparable
LogP ~4.64 vs. ~1.30. pKa ~2.14 vs. ~3.18. TPSA ~50.19 Ų (maintained).
Supports interpretation of membrane permeability and protein binding assay context.
Values are predicted; experimental validation may be required for quantitative modeling.
Lipophilicity LogP pKa Drug-likeness ADME profiling

Viscosity and Solids Content in Epoxy Resin Applications

In materials science applications, the hydrochloride salt form (CAS 17401-15-9) is described as a thermal and mechanical modifying agent for adhesive matrices that exhibits lower viscosity and higher solids content compared to other epoxy resins . While precise quantitative viscosity values (in centipoise) are not provided in the available supplier technical documentation, the qualitative viscosity advantage is explicitly stated as a differentiating feature for coatings, sealants, and adhesive applications on metals, plastics, and ceramics . This differentiates the hydrochloride salt from the free acid form (CAS 943825-22-7), which lacks explicit epoxy matrix application documentation in available sources. The lower viscosity property suggests improved workability, better substrate wetting, and reduced volatile organic compound (VOC) requirements during formulation — all practically relevant procurement criteria for industrial polymer chemists.

Viscosity & Solids Content
Data to verify
Qualitative supplier description: lower viscosity, higher solids vs. generic epoxy resins.
Supplier-reported context; may support formulation screening for coating/adhesive research.
Quantitative values not provided in available documentation; class-level inference only.
Epoxy resin Viscosity Solids content Adhesive matrix Coating formulation

Positional Isomerism: 2-Methyl-4-phenyl vs. 4-Methyl-2-phenyl Pattern

The target compound (CAS 17401-15-9) and the positional isomer 2-(4-methyl-2-phenylquinolin-3-yl)acetic acid hydrochloride (CAS 1170229-53-4) share identical molecular formula (C₁₈H₁₆ClNO₂) and molecular weight (313.78 g/mol), yet differ in the positional arrangement of the methyl (position 2 vs. 4) and phenyl (position 4 vs. 2) substituents on the quinoline ring [1]. Computed pKa values for the isomers differ markedly: the target compound exhibits a predicted pKa of ~2.14 , while the 4-methyl-2-phenyl isomer shows a computed pKa of ~4.91 [2], a difference of 2.77 log units. This nearly 3-unit pKa shift means that at physiological pH (7.4), the target compound's carboxylic acid group is essentially fully ionized (carboxylate form), while the isomer exists in a mixed ionization state — a difference that would fundamentally alter molecular recognition events, salt bridge formation, and receptor binding interactions. For procurement, this underscores that even identical molecular formulas are not interchangeable: CAS-number-level verification is essential to avoid inadvertent isomer substitution.

Positional Isomer pKa
Cross-study comparable
Target pKa ~2.14 vs. 4-methyl-2-phenyl isomer pKa ~4.91. Δ = 2.77 log units.
Supports CAS-level procurement review; ionization state may differ at physiological pH.
Predicted values; confirm experimentally if pH-dependent property is critical.
Positional isomer Regioisomer Structure-activity relationship Molecular recognition Procurement accuracy

Boiling Point and Density: Target vs. Dimethyl Analog

The target compound exhibits a predicted boiling point of 470.6°C at 760 mmHg and a density of 1.228 g/cm³ , whereas 2-(2,4-dimethylquinolin-3-yl)acetic acid hydrochloride (CAS 943825-15-8, MW 251.71 g/mol) has no reported boiling point or density in available supplier documentation, with its key distinguishing property being the high melting point of 237–238°C [1]. The boiling point difference reflects the substantially larger molecular weight and increased van der Waals surface area contributed by the 4-phenyl substituent (MW 313.78 vs. 251.71; ΔMW +62.07 g/mol) . The density value of 1.228 g/cm³ for the target compound is consistent with the presence of the aromatic 4-phenyl ring contributing additional mass per unit volume. For procurement decisions involving high-temperature processing or distillation-based purification, the target compound's well-characterized boiling point and density provide predictable engineering parameters that are absent for simpler dialkyl-substituted quinolineacetic acid analogs.

Boiling Point & Density
Cross-study comparable
Predicted BP: 470.6°C at 760 mmHg. Density: 1.228 g/cm³.
Supports engineering parameter context for high-temperature or distillation workflows.
Comparator analogs lack characterized boiling point or density in supplier documentation.
Boiling point Density Thermal stability Distillation Physical property

Best Research and Industrial Application Scenarios


Medicinal Chemistry: Precursor for COX-2 Inhibitor Libraries

The target compound serves as the logical carboxylic acid precursor to the 1-(2-methyl-4-phenylquinolin-3-yl)ethanone intermediate that has been explicitly employed in the synthesis of 2-methyl-4-phenylquinoline-chalcone analogs (2a–2x) with demonstrated COX-2 inhibitory activity (lead compounds 2c, 2k, and 2w: IC₅₀ values 0.21–0.29 µmol/L, comparable to celecoxib IC₅₀ 0.19 µmol/L) . The 4-phenyl substituent on the quinoline core — which is absent in 2,4-dimethyl and simpler quinolineacetic acid analogs — is retained throughout the chalcone synthesis and is structurally implicated in the COX-2 binding interactions confirmed by molecular docking studies of compound 2k . Procurement of the target compound with the correct 2-methyl-4-phenyl substitution pattern is therefore essential for reproducing or extending this specific bioactive chalcone series, as simpler analogs would produce structurally divergent final compounds with unpredictable COX-2 pharmacology.

Polymer Science: Modifier for Low-Viscosity Epoxy Matrices

The hydrochloride salt form (CAS 17401-15-9) is commercially positioned as a thermal and mechanical modifying agent for epoxy resin-based adhesive matrices, with documented lower viscosity and higher solids content relative to conventional epoxy resins . The relatively low melting point (~140°C) facilitates thermal processing and homogeneous incorporation into resin formulations at temperatures well below the 237°C melting point of the 2,4-dimethyl analog, reducing energy costs and minimizing thermal degradation risks during compounding. This combination of low processing temperature and low viscosity makes the compound particularly suitable for coatings, sealants, and adhesives applied to temperature-sensitive substrates including certain plastics and composite materials .

Analytical Development: High-Purity Reference Standard

The availability of a 98% purity grade from Leyan , combined with batch-specific QC documentation including NMR, HPLC, and GC from suppliers such as Bidepharm , positions this compound as a viable reference standard for analytical method development and bioassay validation. The 98% purity level reduces the total impurity burden to approximately 2%, compared to the 5% impurity level at the 95% industry standard — a 60% reduction in potentially interfering species. For quantitative bioanalytical methods (e.g., LC-MS/MS quantification of quinolineacetic acid derivatives in biological matrices) or for in vitro pharmacological assays where unknown impurities can produce false positives or confound dose-response relationships, the higher-purity grade provides demonstrably cleaner analytical baselines and more reliable EC₅₀/IC₅₀ determinations.

SAR Studies: LogP and pKa Benchmarking

The target compound occupies a distinct region of physicochemical property space defined by a computed LogP of ~4.64 and predicted pKa of ~2.14 , representing a >2000-fold increase in lipophilicity (ΔLogP +3.34) and a ~10-fold increase in acidity (ΔpKa -1.04) relative to the unsubstituted 2-(quinolin-3-yl)acetic acid scaffold . The TPSA remains essentially constant at ~50 Ų across this substitution series [3], meaning that hydrogen-bonding capacity is preserved while lipophilicity varies over a 2000-fold range. This property profile makes the compound an ideal reference point for structure-activity relationship (SAR) studies probing the independent effects of lipophilicity on membrane permeability, plasma protein binding, and off-target pharmacology within the quinoline-3-acetic acid chemotype — studies that cannot be conducted with simpler analogs that lack the full lipophilicity range.

Application
Selection Property
Validation Focus
Medicinal Chemistry: COX-2 Inhibitor Scaffold Derivatization
Correct 2-methyl-4-phenyl substitution pattern; hydrochloride salt form
Structural identity confirmation and chiral/regioisomeric purity review
Polymer Science: Low-Viscosity Epoxy Matrix Modification
Lower melting point (~140°C); reported lower viscosity and higher solids content
Thermal processing window verification and formulation-specific viscosity assessment
Analytical Development: High-Purity Reference Standard
Available 98% purity grade with batch-specific QC documentation
Impurity profile review and inter-batch consistency for bioanalytical method validation
SAR Studies: Lipophilicity and Ionization Benchmarking
Distinct LogP (~4.64) and pKa (~2.14) within quinolineacetic acid chemotype
Experimental physicochemical property validation for model-system correlation
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